molecular formula C13H12N4O B15158264 4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 787591-82-6

4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B15158264
CAS No.: 787591-82-6
M. Wt: 240.26 g/mol
InChI Key: KXPLJHIRNNXEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[8-(methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one features a fused imidazo[1,2-a]pyrazine core substituted with a methylamino group at position 8 and a cyclohexa-2,5-dien-1-one moiety at position 4. For example, pyrazole-conjugated derivatives of 8-(methylamino)imidazo[1,2-a]pyrazine demonstrate potent NF-κB inhibitory activity (IC50 values as low as 1.02 µmol L<sup>–1</sup>) and protective effects against acute lung injury in preclinical models .

Properties

CAS No.

787591-82-6

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

4-[8-(methylamino)imidazo[1,2-a]pyrazin-5-yl]phenol

InChI

InChI=1S/C13H12N4O/c1-14-12-13-15-6-7-17(13)11(8-16-12)9-2-4-10(18)5-3-9/h2-8,18H,1H3,(H,14,16)

InChI Key

KXPLJHIRNNXEFN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N2C1=NC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyrazine scaffold. Common reagents used in these reactions include various transition metals and organic catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Imidazo[1,2-a]pyrazine Derivatives
  • Pyrazole-Conjugated Derivatives (e.g., Compound 3h): The compound (4-(4-((4-hydroxyphenyl)sulfonyl)phenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(8-(methylamino)imidazo[1,2-a]pyrazin-2-yl)methanone (3h) shares the 8-(methylamino)imidazo[1,2-a]pyrazine core. It inhibits NF-κB (IC50 = 1.02 µmol L<sup>–1</sup>), reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and mitigates oxidative stress in sepsis-induced lung injury models . Key Differences: The cyclohexadienone group in the target compound is replaced with a pyrazole-carbonyl moiety in 3h, which likely enhances binding to NF-κB’s active site.
  • Imidazo[1,2-a]pyrazin-8-amines: Synthesized via Groebke-Blackburn-Bienaymé multicomponent reactions, these adenine-mimetic compounds lack the cyclohexadienone substituent but retain the imidazo[1,2-a]pyrazine core. Their biological activities remain underexplored but are hypothesized to target nucleotide-binding proteins .
Imidazo[1,2-a]quinoxaline Derivatives
  • Compound 15 (4-(Methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile): This analog replaces the pyrazine ring with a quinoxaline system. It exhibits smooth muscle relaxant activity comparable to SCA 40, a PDE inhibitor in the imidazo[1,2-a]pyrazine series. The methylamino group at position 4 enhances potency, suggesting positional flexibility for bioactivity .
Cyclohexadienone-Containing Derivatives
  • 4-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one: Synthesized via catalyst-free reactions, these compounds share the cyclohexadienone moiety but lack the imidazo[1,2-a]pyrazine core. Their applications focus on material science rather than pharmacology .

Pharmacological and Biochemical Comparison

Compound Class Core Structure Key Substituents Biological Activity IC50/Potency Reference
Target Compound Imidazo[1,2-a]pyrazine 8-Methylamino, 5-cyclohexadienone Not reported N/A N/A
Pyrazole-Conjugated Derivative 3h Imidazo[1,2-a]pyrazine 8-Methylamino, pyrazole-carbonyl NF-κB inhibition, anti-inflammatory 1.02 µmol L<sup>–1</sup> (NF-κB)
Imidazo[1,2-a]quinoxaline 15 Imidazo[1,2-a]quinoxaline 4-Methylamino, 2-cyano PDE inhibition, smooth muscle relaxation Comparable to SCA 40
Cyclohexadienone-Benzothiazole Benzothiazole + cyclohexadienone 3-Benzyl, 2-ylidene Material science applications N/A

Biological Activity

The compound 4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, with a focus on its antiproliferative, antibacterial, and antiviral properties.

Molecular Formula and Weight

  • Molecular Formula : C20H26N8OS
  • Molecular Weight : 426.54 g/mol

Structural Characteristics

The compound features an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities. The presence of the methylamino group enhances its solubility and potential interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various imidazo derivatives on human cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory concentrations against colon carcinoma cells, with IC50 values in the sub-micromolar range (e.g., 0.4 μM) .

Case Study: Cancer Cell Lines

In vitro assessments have been conducted on several cancer cell lines to evaluate the efficacy of related compounds:

  • LN-229 (glioblastoma)
  • Capan-1 (pancreatic adenocarcinoma)
  • HCT-116 (colorectal carcinoma)

The results indicated that certain derivatives exhibited selective cytotoxicity, particularly those with bromine substitutions that enhanced their activity against multiple cell lines .

Antibacterial Activity

The antibacterial properties of similar compounds have also been explored. While many derivatives showed limited antibacterial effects, one particular derivative demonstrated moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM . This suggests that while the primary focus may be on anticancer properties, there is potential for antibacterial applications as well.

Antiviral Activity

The antiviral potential of imidazo derivatives has been noted in various studies. Compounds structurally related to this compound have shown activity against a broad panel of DNA and RNA viruses, indicating a promising avenue for further research in antiviral drug development .

Summary of Biological Activities

Activity TypeObservations
Antiproliferative Significant activity against various cancer cell lines; IC50 values as low as 0.4 μM observed.
Antibacterial Moderate activity noted against E. coli; MIC of 32 μM for specific derivatives.
Antiviral Broad-spectrum activity against DNA and RNA viruses reported in related studies.

Q & A

Q. What are the established synthetic routes for 4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves multi-step organic reactions, including cyclization of hydrazine derivatives with pyrimidine precursors. Key steps include:

  • Cyclization : Use of ethanol or DMF as solvents, with catalysts (e.g., palladium complexes) to facilitate imidazo[1,2-a]pyrazine ring formation .
  • Methylamino functionalization : Controlled alkylation or substitution reactions under inert atmospheres (e.g., nitrogen) to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate high-purity products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Spectroscopic techniques : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify substituent positions and ring systems .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous determination of stereochemistry and bond lengths in crystalline form .

Q. What preliminary assays are recommended to assess its biological activity?

  • Kinase inhibition screening : Use ATP-binding assays (e.g., ADP-Glo™) to evaluate inhibition of protein kinases (e.g., EGFR, VEGFR) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's stability under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism via LC-MS/MS .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using UV spectrophotometry .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized assay protocols : Ensure consistent cell lines (e.g., ATCC-validated), passage numbers, and incubation times .
  • Orthogonal validation : Combine kinase inhibition data with Western blotting (e.g., phospho-ERK levels) to confirm target engagement .
  • Data normalization : Use reference inhibitors (e.g., staurosporine for kinases) as internal controls .

Q. How can computational methods predict interactions between this compound and protein kinases?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP-binding pockets .
  • Molecular dynamics (MD) simulations : AMBER or GROMACS to assess binding stability over 100 ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding affinities and compare with experimental IC50_{50} values .

Key Methodological Recommendations

  • Synthesis : Optimize solvent polarity and temperature to minimize by-products (e.g., dimerization) .
  • Biological assays : Include negative controls (e.g., DMSO-only) to account for solvent effects .
  • Data analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curve fitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.